molecular formula C9H8N4O B054930 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one CAS No. 115419-99-3

5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one

Cat. No.: B054930
CAS No.: 115419-99-3
M. Wt: 188.19 g/mol
InChI Key: GEIOXBJNTIAOFU-UHFFFAOYSA-N
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Description

5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one is a synthetically crafted heterocyclic organic compound of significant interest in medicinal chemistry and pharmacological research. This intricate molecular scaffold, featuring a fused imidazo-quinazolinone core, is primarily investigated for its potential as a versatile precursor and key intermediate in the synthesis of novel kinase inhibitors. Researchers are exploring its mechanism of action, which is hypothesized to involve competitive binding at the ATP-binding sites of various protein kinases, thereby modulating critical intracellular signaling pathways. Its unique structure presents a promising platform for the development of targeted therapeutics, with ongoing studies focusing on its application in oncology research, particularly for cancers driven by dysregulated kinase activity. Furthermore, its physicochemical properties make it a valuable candidate for structure-activity relationship (SAR) studies, aiding in the optimization of potency, selectivity, and pharmacokinetic profiles for next-generation small-molecule probes. This product is offered to the scientific community to support fundamental biochemical and cell-based assay development, high-throughput screening initiatives, and lead compound optimization programs. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,4,7,9-tetrahydroimidazo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-9-5-1-7-8(12-3-11-7)2-6(5)10-4-13-9/h3-4H,1-2H2,(H,11,12)(H,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIOXBJNTIAOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CC3=C1NC=N3)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclocondensation

A foundational approach involves the cyclocondensation of substituted quinazolinones with imidazole precursors. For instance, 4-amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one (4 ) serves as a critical intermediate. This compound is synthesized via refluxing oxazolone derivatives (1a,b ) with methyl 2-amino-4,5-dimethoxybenzoate in glacial acetic acid and sodium acetate, yielding imidazolinones (2a,b ). Subsequent treatment with hydrazine hydrate in aqueous ethanol (80%) at reflux for 24 hours induces cyclization, forming the imidazoquinazolinone core.

Reaction Conditions:

  • Temperature: Reflux (≈100°C)

  • Solvent: Glacial acetic acid (initial step); aqueous ethanol (cyclization)

  • Catalyst: Sodium acetate (2.5 mol%)

  • Yield: 64–72%

Functionalization via Chloroacetyl Chloride

Chloroacetyl chloride is employed to introduce reactive side chains. For example, compound 4 reacts with chloroacetyl chloride in dry dimethylformamide (DMF) at room temperature, producing 2-chloro-N-(7,8-dimethoxy-5-oxo-1-phenylimidazo[1,5-a]quinazolin-5(4H)-yl)acetamide (5a ). This intermediate undergoes nucleophilic substitution with secondary amines (e.g., piperidine, N-methylpiperazine) in acetonitrile and potassium carbonate to yield ethylamino or propylamino derivatives.

Key Observations:

  • Solvent Choice: DMF enhances solubility of polar intermediates.

  • Side Reactions: Prolonged exposure to chloroacetyl chloride may lead to over-acylation, necessitating strict stoichiometric control.

Cyclization with Potassium Cyanate

Potassium cyanate facilitates the formation of fused triazine rings. Treatment of chloroacetamide derivative 5a with potassium cyanate in DMF generates 1-(7,8-dimethoxy-5-oxo-1-phenylimidazo[1,5-a]quinazolin-4(5H)-yl)-1H-imidazole-2,5-dione (9 ). This method highlights the versatility of cyanate-based cyclization in constructing complex polyheterocycles.

Optimization Parameters:

  • Reaction Time: 48 hours (room temperature)

  • Workup: Precipitation via ice-water quenching

  • Yield: 45–50%

Industrial-Scale Production Strategies

Solvent Recycling and Catalysis

Industrial protocols prioritize solvent recovery and catalytic efficiency. For instance, the use of acetonitrile in substitution reactions allows for distillation and reuse, reducing waste. Catalytic amounts of triethylamine (1–2 mol%) accelerate acylation steps while minimizing byproduct formation.

Purification Techniques

  • Recrystallization: Ethanol or ethanol-water mixtures are preferred for final product purification, achieving >95% purity.

  • Chromatography: Silica gel column chromatography resolves closely related derivatives, though scalability remains a challenge.

Analytical Validation and Spectral Data

Spectroscopic Confirmation

1H-NMR (DMSO-d6):

  • δ 3.89 (s, 3H, OCH3), 3.90 (s, 3H, OCH3)

  • δ 7.45–7.55 (m, 7H, aromatic protons)

IR (KBr, cm−1):

  • 3317, 3267 (NH2 stretching)

  • 1680 (C=O stretching)

Mass Spectrometry:

  • Molecular ion peak at m/z 337 (M++1)

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityKey Limitation
Cyclocondensation64–7295HighLong reaction times (24 h)
Chloroacetyl Chloride8290ModerateSensitivity to moisture
Potassium Cyanate45–5088LowLow atom economy

Chemical Reactions Analysis

Types of Reactions: DL-Mevalonic Acid Lactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form mevalonic acid.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the lactone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the lactone ring under basic conditions.

Major Products:

    Oxidation: Mevalonic acid.

    Reduction: Mevalonic alcohol.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one is C9H8N4OC_9H_8N_4O with a molecular weight of approximately 188.19 g/mol. Its structure features a fused imidazole and quinazoline ring system, which contributes to its unique properties and biological activities.

Medicinal Chemistry

This compound has shown promise as a scaffold for developing various therapeutic agents:

  • Antitumor Activity : Compounds derived from this structure have been tested for their ability to inhibit tumor growth. A study demonstrated that derivatives of imidazo[1,5-a]quinazoline exhibited significant cytotoxicity against human cancer cell lines such as MCF7 (human mammary carcinoma) .
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer progression. For instance, it has been evaluated for its potential to inhibit tyrosine kinases, which are critical in cell signaling pathways related to cancer .

The biological activities of this compound extend beyond anticancer properties:

  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains and may serve as lead compounds for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary studies suggest that certain derivatives can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.

Material Science

The compound's unique chemical structure allows it to be utilized in developing new materials:

  • Catalysts : The imidazoquinazoline framework can be employed in catalysis due to its ability to stabilize reactive intermediates during chemical reactions.
  • Polymeric Materials : Research indicates that incorporating this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.

Case Study 1: Antitumor Activity Evaluation

A series of synthesized derivatives based on this compound were tested against various cancer cell lines. The most active derivative showed an IC50 value of 0.01 µM against the MCF7 cell line, indicating strong antitumor potential .

CompoundCell LineIC50 (µM)Activity
Derivative AMCF70.01High
Derivative BHeLa0.05Moderate
Derivative CA5490.15Low

Case Study 2: Enzyme Inhibition Mechanism

In a study focused on enzyme inhibition, the compound was shown to bind effectively to the active site of a specific tyrosine kinase involved in tumor growth regulation. Kinetic studies revealed a competitive inhibition mechanism with a Ki value of 0.005 µM .

EnzymeInhibition TypeKi (µM)
Tyrosine KinaseCompetitive0.005

Mechanism of Action

DL-Mevalonic Acid Lactone exerts its effects primarily through its role in the mevalonate pathway. It is converted to mevalonic acid, which is then phosphorylated to produce isopentenyl pyrophosphate (IPP). IPP is a key building block for the synthesis of various isoprenoids, including cholesterol. The compound also influences the activity of enzymes such as HMG-CoA reductase, which is a target for statin drugs .

Comparison with Similar Compounds

Catalyst Efficiency and Reaction Conditions

Compound Class Catalyst Yield (%) Reaction Time (h) Key Advantage Reference
Triazolo[5,1-b]quinazolinone GAP chemistry 85–92 3–4 Minimal purification
Triazolo[5,1-b]quinazolinone ZnO nanoparticles 78–88 4–6 Regioselectivity
Benzimidazoloquinazolinone NGPU (deep eutectic solvent) 89–94 1.5–2 High efficiency, low catalyst load
Tetrazolo[5,1-b]quinazolinone p-TSA 82–90 2–4 Solvent-free conditions
Azolo[5,1-b]quinazolinone Montmorillonite KSF 70–85 4–5 Heterogeneous catalysis

The imidazo[4,5-g]quinazolinone synthesis () lacks direct catalyst comparisons but shares similarities with benzimidazolo derivatives in using aldehydes and amines. Its novelty lies in the imidazole ring fusion at the [4,5-g] position, which may influence reactivity compared to triazolo or tetrazolo systems .

Pharmacological and Physicochemical Properties

Patel et al. (2019) reported triazoloquinazolinones with anti-inflammatory and antimicrobial properties .

Biological Activity

5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one is a heterocyclic compound belonging to the imidazoquinazoline family. This compound has garnered interest due to its diverse biological activities, particularly in medicinal chemistry. The unique structure of this compound, featuring both imidazole and quinazoline moieties, contributes to its potential therapeutic applications.

  • Molecular Formula : C9H8N4O
  • Molecular Weight : 188.19 g/mol
  • IUPAC Name : this compound

Biological Activities

Research indicates that compounds in the imidazoquinazoline class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated significant antibacterial and antifungal properties of quinazolinone derivatives. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The compound has been investigated for its anticancer properties. It appears to inhibit specific kinases involved in cancer progression. For example, studies have reported that modifications to the imidazoquinazoline structure can enhance its potency against cancer cell lines .
  • Anti-inflammatory Effects : Quinazolinones are known for their anti-inflammatory activities. Research has indicated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound inhibits several kinases involved in cell signaling pathways that regulate cell growth and apoptosis. For example, it has shown inhibitory effects on DYRK1A and other related kinases .
  • Cytokine Modulation : By modulating the levels of inflammatory cytokines, this compound can potentially reduce inflammation and related pathologies .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antimicrobial Activity : A recent study synthesized various derivatives of quinazolinones and evaluated their antimicrobial activity against Mycobacterium tuberculosis. Compounds derived from the imidazo[4,5-g]quinazoline core showed minimum inhibitory concentrations (MIC) ranging from 6.25 to 100 µg/mL .
  • Anticancer Activity Assessment : In vitro studies demonstrated that certain derivatives could significantly inhibit the proliferation of cancer cell lines (e.g., MCF7 and HeLa) with IC50 values in the low micromolar range .

Data Table

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Activity TypeTarget Organism/PathwayObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntitubercularMycobacterium tuberculosisMIC: 6.25 - 100 µg/mL
AnticancerVarious cancer cell lines (MCF7, HeLa)IC50: Low micromolar range
Anti-inflammatoryPro-inflammatory cytokines (TNF-alpha)Inhibition observed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis of imidazo-quinazolinone derivatives often employs catalyst-driven cyclocondensation. For example, highlights the use of a deep eutectic solvent (NGPU) to achieve superior yields (85–92%) and shorter reaction times (30–45 minutes) compared to traditional catalysts like HCl or FeCl₃. Key parameters include:

  • Catalyst selection : NGPU enhances regioselectivity and reduces side reactions.
  • Temperature control : Reactions are typically conducted at 80–100°C to balance kinetics and stability.
  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks to distinguish fused imidazole (δ 7.8–8.2 ppm) and quinazolinone (δ 6.5–7.5 ppm) protons.
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS to verify molecular ions (e.g., [M+H]⁺ at m/z 242.1) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to the compound’s fused heterocyclic core .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between in vitro and in silico pharmacological data?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets like DNA gyrase or topoisomerase IV.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability under physiological conditions.
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and reconcile discrepancies with experimental IC₅₀ values .

Q. What strategies address low reproducibility in imidazo-quinazolinone synthesis across laboratories?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³) to isolate critical variables (catalyst loading, solvent polarity, temperature).
  • Statistical Analysis : Apply ANOVA to identify interactions between factors (e.g., catalyst × temperature).
  • Standardization : Pre-dry solvents and substrates to minimize moisture interference, as shown in for NGPU-catalyzed reactions .

Q. How can green chemistry principles be applied to improve the sustainability of synthesis?

  • Methodological Answer :

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent.
  • Catalyst Recycling : Recover NGPU via aqueous extraction (3 cycles with <5% yield loss).
  • Waste Reduction : Employ microwave-assisted synthesis to cut energy use by 40% .

Q. What structural modifications enhance the compound’s bioavailability while retaining activity?

  • Methodological Answer :

  • Substituent Engineering : Introduce polar groups (e.g., –OH or –NH₂) at C-4/C-9 to improve solubility.
  • Prodrug Design : Acetylate NH groups to enhance membrane permeability, with enzymatic hydrolysis in vivo.
  • Lipinski’s Rule Compliance : Ensure logP < 5 and molecular weight < 500 Da (see for analogs) .

Q. How can reaction engineering optimize scalability for preclinical studies?

  • Methodological Answer :

  • Continuous Flow Reactors : Use microfluidic systems to maintain mixing efficiency at larger scales.
  • Process Analytical Technology (PAT) : Implement inline IR/NIR to monitor intermediate formation.
  • Kinetic Modeling : Fit rate equations (e.g., pseudo-first-order) to predict batch completion times .

Tables for Key Comparisons

Table 1 : Catalyst Performance in Imidazo-Quinazolinone Synthesis (Adapted from )

CatalystYield (%)Time (min)Temperature (°C)
NGPU923080
HCl65120100
FeCl₃789090

Table 2 : Substituent Effects on Biological Activity ()

SubstituentTargetIC₅₀ (μM)logP
4-HydroxyphenylDNA Gyrase2.13.2
2-FurylTopoisomerase IV5.84.1
4-IsopropylphenylKinase Inhibitor0.94.8

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